Frullanolide

Catalog No.
S593238
CAS No.
27579-97-1
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frullanolide

CAS Number

27579-97-1

Product Name

Frullanolide

IUPAC Name

(3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13+,15+/m0/s1

InChI Key

PJPHIAMRKUNVSU-NJZAAPMLSA-N

SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Synonyms

frullanolide

Canonical SMILES

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3

Isomeric SMILES

CC1=C2[C@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3

Description

Frullanolide is a sesquiterpenoid.

Frullanolide is a naturally occurring sesquiterpene lactone predominantly found in various plant species, particularly within the Asteraceae family. Its chemical structure is characterized by a unique lactone ring, which contributes to its biological activities and potential therapeutic applications. The compound is known for its complex stereochemistry, typically existing in multiple enantiomeric forms, such as d-(+)-frullanolide and l-(−)-frullanolide, which exhibit distinct biological properties and activities .

, notably the Diels-Alder cycloaddition, which is crucial for the formation of its bicyclic structure. This reaction involves the cycloaddition of a diene with a dienophile under elevated pressure conditions, leading to the formation of the core structure of frullanolide . Additionally, frullanolide can undergo various transformations such as oxidation and reduction, which modify its functional groups and influence its biological activity .

Frullanolide exhibits a range of biological activities that have garnered attention in pharmacological research. Notably, it has demonstrated significant antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents . Furthermore, derivatives of frullanolide, such as 7-hydroxyfrullanolide, have shown potent anti-inflammatory effects in various models of acute and chronic inflammation . Other studies highlight its potential as an anticancer agent and its ability to modulate calcium channels, suggesting broader implications for cardiovascular health .

The synthesis of frullanolide can be achieved through several methods:

  • Natural Extraction: Frullanolide can be isolated from plants like Sphaeranthus indicus using solvent extraction and chromatographic techniques.
  • Total Synthesis: Synthetic approaches often involve multi-step reactions including radical closure techniques and the use of selenium reagents to construct the lactone ring effectively .
  • Microbial Transformation: Microbial reactions have been employed to modify frullanolide into various analogues with enhanced biological activities .

Frullanolide has potential applications in several fields:

  • Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, frullanolide is being explored for new drug formulations targeting infections and inflammatory diseases.
  • Cosmetics: The compound's ability to interact with skin proteins suggests potential uses in skincare products aimed at enhancing skin health and appearance.
  • Agriculture: Its antimicrobial properties may also find applications in developing natural pesticides or fungicides.

Frullanolide has been studied for its interactions with various biological targets. Research indicates that it can modulate voltage-dependent calcium channels, influencing vascular smooth muscle contraction and relaxation . Additionally, studies on its derivatives have shown that they can interact with cellular signaling pathways involved in inflammation and cancer progression . These interactions underline the compound's potential as a therapeutic agent.

Frullanolide shares structural similarities with other sesquiterpene lactones, which often exhibit comparable biological activities. Here are some notable compounds:

CompoundSource/OriginBiological Activity
7-HydroxyfrullanolideDerived from FrullanolideAnti-inflammatory, antibacterial
CostunolideSaussurea costusAnticancer, anti-inflammatory
ArtemisininArtemisia annuaAntimalarial
ParthenolideTanacetum partheniumAnti-inflammatory, anticancer

Uniqueness of Frullanolide: Unlike many sesquiterpene lactones that primarily exhibit anti-inflammatory or anticancer properties, frullanolide's distinct combination of antibacterial activity alongside these effects makes it particularly noteworthy. Its complex stereochemistry also allows for diverse modifications that can yield compounds with enhanced or novel biological activities.

XLogP3

3.1

Other CAS

62860-37-1

Wikipedia

Frullanolide

Dates

Modify: 2024-02-18

Explore Compound Types